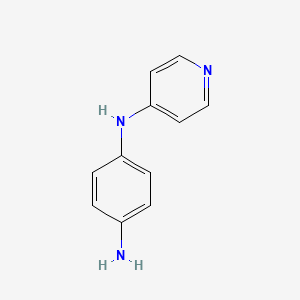

4-N-pyridin-4-ylbenzene-1,4-diamine

Overview

Description

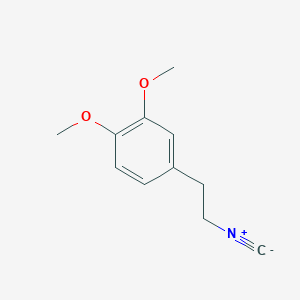

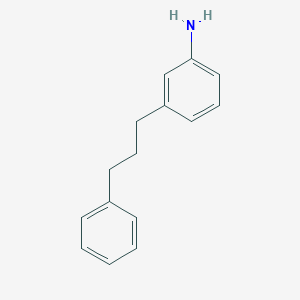

4-N-pyridin-4-ylbenzene-1,4-diamine is a chemical compound with the molecular formula C11H11N3 . It is used in various chemical reactions and has been the subject of several studies .

Synthesis Analysis

The synthesis of related compounds often involves the reaction of a diamine precursor with other reagents to introduce various substituents . Piperidone analogs, which are of particular interest due to their unique biochemical properties, serve as precursors to the piperidine ring, which is a ubiquitous moiety in many alkaloid natural products and drug candidates .Molecular Structure Analysis

The molecular structure of 4-N-pyridin-4-ylbenzene-1,4-diamine is based on the arrangement of its atoms and the chemical bonds that hold the atoms together . It can be analyzed using various spectroscopic methods and theoretical studies .Chemical Reactions Analysis

The chemical reactions involving 4-N-pyridin-4-ylbenzene-1,4-diamine can be complex and varied. For example, p-Phenylenediamine, a related compound, is used as a component of engineering polymers and composites like Kevlar . It is also an ingredient in hair dyes and is occasionally used as a substitute for henna .Physical And Chemical Properties Analysis

The physical and chemical properties of 4-N-pyridin-4-ylbenzene-1,4-diamine include its molecular weight, solubility, melting point, boiling point, and other characteristics . These properties can be determined through various experimental methods and are crucial for understanding how the compound behaves under different conditions.Scientific Research Applications

Intercalation in Layered Structures

The compound and its derivatives have been used in the interlayer space of zirconium sulfophenylphosphonate . The intercalated molecules were placed between SO3H groups of the host layers. Their mutual positions and orientations were solved by molecular simulation methods .

Non-linear Optics

The compound has potential use in non-linear optics . Materials having nonlinear optical properties are of great interest for optical signal processing applications such as optical triggering, light frequency transducers, optical memories, modulators, and deflectors .

Catalyst in C-N Coupling Reactions

A new stable Cu(I) catalyst supported on weakly acidic polyacrylate resin has been prepared for Ullmann Cu(I) catalyzed C-N cross coupling reactions . The reactions of 4-chloropyridinium chloride with anilines containing electron donating or electron withdrawing groups, naphthalen-2-amine, and piperazine, respectively, are successfully demonstrated .

Synthesis of Arylaminopyridine Moiety

The arylaminopyridine moiety in molecules is useful in biological and pharmaceutical science . The compound can be used in the synthesis of these moieties .

Safety and Hazards

Future Directions

The future directions for research on 4-N-pyridin-4-ylbenzene-1,4-diamine could involve further exploration of its synthesis, molecular structure, chemical reactions, mechanism of action, and physical and chemical properties. Additionally, more studies could be conducted to better understand its safety and hazards .

Mechanism of Action

Target of Action

It is known that this compound belongs to the class of pyridine-based ligands . Pyridine ligands and their derivatives have the ability to donate sigma electrons and accept pi electrons, allowing them to form stable complexes with various metals . This suggests that the compound may interact with metal ions or metal-containing proteins in the body.

Mode of Action

Given its classification as a pyridine-based ligand, it is likely that it interacts with its targets (potentially metal ions or metal-containing proteins) by forming stable complexes . The formation of these complexes could alter the function of the target, leading to changes in cellular processes.

Biochemical Pathways

The interaction of pyridine-based ligands with metal ions or metal-containing proteins can influence a variety of biochemical pathways, depending on the specific targets involved .

properties

IUPAC Name |

4-N-pyridin-4-ylbenzene-1,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3/c12-9-1-3-10(4-2-9)14-11-5-7-13-8-6-11/h1-8H,12H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGFGRYYEROKAHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N)NC2=CC=NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70301854 | |

| Record name | MLS002920717 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70301854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-N-pyridin-4-ylbenzene-1,4-diamine | |

CAS RN |

60172-08-9 | |

| Record name | MLS002920717 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=146768 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | MLS002920717 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70301854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![10H-Benzo[b][1,8]naphthyridin-5-one](/img/structure/B1267681.png)

![4-amino-N-[2-(dimethylamino)ethyl]benzamide](/img/structure/B1267690.png)

![3a',4',7',7a'-Tetrahydrospiro[cyclopropane-1,8'-[2]oxa[4,7]methano[2]benzofuran]-1',3'-dione](/img/structure/B1267693.png)